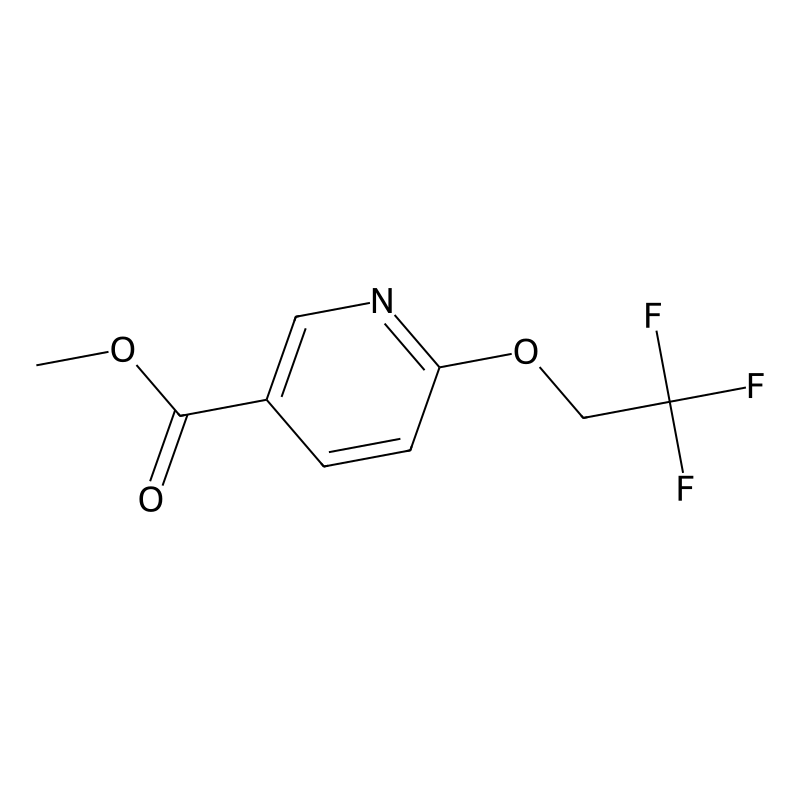Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Substituted Imidazoles and Pyrimidines
Scientific Field: Chemical Crystallography
Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the synthesis of substituted imidazoles and pyrimidines, which are important compounds in medicinal chemistry.
Method of Application: Reactions of substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione in the presence of sodium methoxide afforded a series of substituted imidazoles in good yields .
Results or Outcomes: The molecular structures of the synthesized compounds were confirmed by single-crystal X-ray diffraction analyses .
Production of Triflusulfuron-methyl
Scientific Field: Agricultural Chemistry
Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the production of Triflusulfuron-methyl, a selective post-emergence herbicide used for the control of broad-leaved weeds in cereals .
Results or Outcomes: The product, Triflusulfuron-methyl, is effective in controlling broad-leaved weeds in cereals .
Anticancer Research
Scientific Field: Medicinal Chemistry
Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the synthesis of benzimidazole derivatives associated with the pyridine framework for anticancer research .
Method of Application: By varying the functional group at the N-terminal of the benzimidazole by different L-amino acids, several benzimidazole derivatives were synthesized .
Results or Outcomes: The synthesized benzimidazole derivatives showed potential anticancer effects .
Crystal Structure Analysis
Scientific Field: Crystallography
Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the analysis of crystal structures. It’s particularly used in the study of the crystal structure of methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate .
Method of Application: The crystal structure was analyzed using X-ray diffraction analyses .
Results or Outcomes: The molecular structure of the compound was confirmed by single-crystal X-ray diffraction analyses .
Synthesis of Substituted Pyrimidines
Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the synthesis of substituted pyrimidines .
Method of Application: Reactions of substituted 2-(chloromethyl)-pyridine and different pyrimidine-2-thiol led to the corresponding [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine .
Pesticide Production
Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the production of fluorinated pesticides .
Results or Outcomes: The product, a fluorinated pesticide, is effective in controlling pests .
Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is an organic compound with the molecular formula and a molecular weight of approximately 235.16 g/mol. This compound features a pyridine ring with a methoxycarbonyl group at the 6-position and a trifluoroethoxy substituent, which contributes to its unique chemical properties. The trifluoroethoxy group enhances the lipophilicity of the molecule, potentially influencing its biological activity and interactions with various targets.
- Hydrolysis: The ester bond can be hydrolyzed to yield 6-(2,2,2-trifluoroethoxy)nicotinic acid.
- Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
- Substitution Reactions: The trifluoroethoxy group may undergo nucleophilic substitution under appropriate conditions.
These reactions are significant for synthesizing derivatives and studying the compound's reactivity.
Research into the biological activity of methyl 6-(2,2,2-trifluoroethoxy)nicotinate suggests potential therapeutic applications. Preliminary studies indicate that compounds with similar structures may exhibit anti-inflammatory and anticancer properties. The mechanism of action could involve interaction with specific enzymes or receptors, modulating biological pathways that are critical in disease processes.
The synthesis of methyl 6-(2,2,2-trifluoroethoxy)nicotinate typically involves the following steps:
- Formation of the Pyridine Ring: Starting from nicotinic acid or its derivatives.
- Esterification: Reacting the pyridine derivative with 2,2,2-trifluoroethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester.
- Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
These methods can be adapted for scale-up in industrial settings while maintaining efficiency and yield.
Methyl 6-(2,2,2-trifluoroethoxy)nicotinate has potential applications in various fields:
- Pharmaceuticals: Investigated for its possible therapeutic effects in treating inflammatory diseases and cancers.
- Chemical Intermediates: Used in synthesizing more complex organic compounds.
- Material Science: Potential use in developing specialty chemicals due to its unique properties.
Studies on interaction mechanisms reveal that methyl 6-(2,2,2-trifluoroethoxy)nicotinate can interact with biomolecules such as proteins and nucleic acids. These interactions may lead to changes in enzyme activity or signaling pathways. Understanding these interactions is crucial for elucidating the compound's pharmacological profile and optimizing its therapeutic potential.
Methyl 6-(2,2,2-trifluoroethoxy)nicotinate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate | 1263276-73-8 | 0.97 | Ethyl ester variant; similar biological activity |
| 6-(2,2,2-Trifluoroethoxy)nicotinic acid | 175204-90-7 | 0.95 | Acid form; lacks methyl ester functionality |
| 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde | 159981-19-8 | 0.89 | Aldehyde derivative; potential for different reactivity |
| 6-(2-Fluoroethoxy)nicotinic acid | 1394023-51-8 | 0.89 | Fluorinated variant; differing electronic properties |
| 2-(2,2,2-Trifluoroethoxy)nicotinic acid | 183368-79-8 | 0.88 | Alternative positioning of trifluoroethoxy group |
The uniqueness of methyl 6-(2,2,2-trifluoroethoxy)nicotinate lies in its specific combination of functional groups that may enhance its solubility and biological activity compared to these similar compounds.








